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  • Product: 5-Bromo-6-methyl-2-methylthiopyridine
  • CAS: 1289058-21-4

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methyl-2-methylthiopyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Pyridines Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their u...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to act as ligands for metal catalysts make them invaluable scaffolds in the design of novel therapeutic agents and functional materials. Among these, 5-Bromo-6-methyl-2-methylthiopyridine stands out as a versatile intermediate, offering multiple points for further chemical modification. The presence of a bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the methyl and methylthio groups influence the molecule's steric and electronic properties. This guide provides a comprehensive overview of a robust synthetic route to this important compound, detailing the underlying chemical principles and offering practical, field-proven protocols.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule, 5-Bromo-6-methyl-2-methylthiopyridine, suggests a two-step approach. The primary disconnection is at the C-Br bond, indicating a late-stage bromination of a suitable precursor. The second key disconnection is at the S-CH₃ bond, pointing towards the S-methylation of a pyridine-2-thione derivative. This leads to a proposed synthetic pathway starting from a commercially available starting material.

Retrosynthesis target 5-Bromo-6-methyl-2-methylthiopyridine precursor1 6-Methyl-2-methylthiopyridine target->precursor1 Bromination precursor2 6-Methylpyridine-2(1H)-thione precursor1->precursor2 S-Methylation start 2-Chloro-6-methylpyridine precursor2->start Thionation

Caption: Retrosynthetic pathway for 5-Bromo-6-methyl-2-methylthiopyridine.

Synthetic Strategy and Mechanistic Insights

The chosen synthetic route is a three-step process commencing with the readily available 2-chloro-6-methylpyridine. Each step is designed for high efficiency and selectivity, with a focus on practical and scalable reaction conditions.

Step 1: Synthesis of 6-Methylpyridine-2(1H)-thione

The initial step involves the conversion of 2-chloro-6-methylpyridine to 6-methylpyridine-2(1H)-thione. This transformation is a nucleophilic aromatic substitution reaction, where a sulfur nucleophile displaces the chloride at the 2-position of the pyridine ring. Sodium hydrosulfide (NaSH) is an effective and economical choice for this thionation. The reaction proceeds via an addition-elimination mechanism, facilitated by the electron-withdrawing nature of the pyridine nitrogen. The product exists in a tautomeric equilibrium between the thione and the thiol forms, with the thione form generally being more stable.[1]

Step1 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine 6-Methylpyridine-2(1H)-thione 6-Methylpyridine-2(1H)-thione 2-Chloro-6-methylpyridine->6-Methylpyridine-2(1H)-thione NaSH, Ethanol, Reflux Step2 6-Methylpyridine-2(1H)-thione 6-Methylpyridine-2(1H)-thione 6-Methyl-2-methylthiopyridine 6-Methyl-2-methylthiopyridine 6-Methylpyridine-2(1H)-thione->6-Methyl-2-methylthiopyridine 1. NaOH 2. CH3I, THF

Caption: S-methylation of the pyridinethione.

Step 3: Regioselective Bromination

The final step is the electrophilic bromination of 6-methyl-2-methylthiopyridine. The regioselectivity of this reaction is governed by the directing effects of the substituents on the pyridine ring. The methyl group at the 6-position is a weak activating group and is ortho, para-directing. The methylthio group at the 2-position is a stronger activating group and is also ortho, para-directing. In this 2,6-disubstituted pyridine, the available positions for substitution are 3, 4, and 5. The directing effects of both groups converge to strongly favor substitution at the 5-position, which is para to the more activating methylthio group. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, often used in a polar aprotic solvent like acetonitrile to facilitate the reaction while minimizing side reactions. [2]

Step3 6-Methyl-2-methylthiopyridine 6-Methyl-2-methylthiopyridine 5-Bromo-6-methyl-2-methylthiopyridine 5-Bromo-6-methyl-2-methylthiopyridine 6-Methyl-2-methylthiopyridine->5-Bromo-6-methyl-2-methylthiopyridine NBS, Acetonitrile

Caption: Regioselective bromination to the final product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methylpyridine-2(1H)-thione
Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Chloro-6-methylpyridine1.0127.5712.76 g
Sodium Hydrosulfide (NaSH)1.556.068.41 g
Ethanol--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methylpyridine (12.76 g, 0.1 mol) and ethanol (200 mL).

  • Stir the solution and add sodium hydrosulfide (8.41 g, 0.15 mol) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add 100 mL of water and acidify to pH 5-6 with acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-methylpyridine-2(1H)-thione as a solid.

Protocol 2: Synthesis of 6-Methyl-2-methylthiopyridine
Reagent/SolventMolar Eq.MW ( g/mol )Amount
6-Methylpyridine-2(1H)-thione1.0125.1912.52 g
Sodium Hydroxide (NaOH)1.140.004.40 g
Methyl Iodide (CH₃I)1.2141.9417.03 g
Tetrahydrofuran (THF)--150 mL

Procedure:

  • In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 6-methylpyridine-2(1H)-thione (12.52 g, 0.1 mol) in 100 mL of THF.

  • Add a solution of sodium hydroxide (4.40 g, 0.11 mol) in 20 mL of water dropwise to the stirred solution.

  • After stirring for 30 minutes at room temperature, cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (17.03 g, 0.12 mol) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with 50 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 6-methyl-2-methylthiopyridine as an oil.

Protocol 3: Synthesis of 5-Bromo-6-methyl-2-methylthiopyridine
Reagent/SolventMolar Eq.MW ( g/mol )Amount
6-Methyl-2-methylthiopyridine1.0139.2213.92 g
N-Bromosuccinimide (NBS)1.05177.9818.69 g
Acetonitrile--200 mL

Procedure:

  • Dissolve 6-methyl-2-methylthiopyridine (13.92 g, 0.1 mol) in 200 mL of acetonitrile in a 500 mL flask protected from light.

  • Add N-bromosuccinimide (18.69 g, 0.105 mol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • After completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in 150 mL of dichloromethane and wash with 10% aqueous sodium thiosulfate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-Bromo-6-methyl-2-methylthiopyridine as a crystalline solid.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 5-Bromo-6-methyl-2-methylthiopyridine. By understanding the underlying chemical principles of each step—nucleophilic aromatic substitution, S-methylation, and regioselective electrophilic bromination—researchers can confidently reproduce this synthesis and adapt it for the preparation of related analogues. The final product serves as a valuable building block for the development of new pharmaceuticals and advanced materials, underscoring the importance of robust synthetic methodologies in scientific advancement.

References

  • Thirtle, J. R. J. Am. Chem. Soc.1946, 68 (2), 342–343.
  • Cui, et al. Molecules2015, 20, 15799-15810.
  • 6-Methylpyridine-2(1H)-thione. National Center for Biotechnology Information. PubChem Compound Database, CID=74335, [Link] (accessed on Feb. 2, 2026).

  • van der Plas, H. C.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed.; Springer, 2014.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Larock, R. C.
  • The Bromination of Lutidines. ResearchGate, [Link] (accessed on Feb. 2, 2026).

Sources

Foundational

5-Bromo-6-methyl-2-methylthiopyridine safety and handling

5-Bromo-6-methyl-2-methylthiopyridine: Technical Safety & Handling Guide Part 1: Chemical Identity & Physicochemical Profile[1] Target Compound: 5-Bromo-6-methyl-2-methylthiopyridine Alternative IUPAC Name: 3-Bromo-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

5-Bromo-6-methyl-2-methylthiopyridine: Technical Safety & Handling Guide

Part 1: Chemical Identity & Physicochemical Profile[1]

Target Compound: 5-Bromo-6-methyl-2-methylthiopyridine Alternative IUPAC Name: 3-Bromo-2-methyl-6-(methylthio)pyridine CAS Registry Number: 1289058-21-4 Molecular Formula: C₇H₈BrNS Molecular Weight: 218.12 g/mol

Structural Analysis & Significance

This compound is a trisubstituted pyridine scaffold widely utilized in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. Its utility stems from its orthogonal reactivity:

  • C5-Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Thiomethyl: A "masked" leaving group. While stable under coupling conditions, it can be oxidized to a sulfone (-SO₂Me) or sulfoxide (-SOMe) to facilitate Nucleophilic Aromatic Substitution (SₙAr) at a later stage.

  • C6-Methyl: Provides steric bulk and metabolic stability, blocking the typically labile C6 position.

Table 1: Physicochemical Properties & Hazard Classification

PropertyValue / DescriptionNote
Physical State Off-white to pale yellow solidLow melting point solids often fuse upon warming.
Melting Point 36–41 °C (Estimated)Verify specific batch COA; tends to be low-melting.
Solubility Soluble in DMSO, DCM, MeOH, EtOAcPoor water solubility.
Odor Characteristic sulfide "stench"Garlic/rotten cabbage notes; detectable at ppb levels.
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335).[2][3]
Storage Class 11 (Combustible Solids)Keep away from oxidizers.

Part 2: Storage & Stability Protocol

Critical Mechanism: Thioether Oxidation The primary stability risk for 5-Bromo-6-methyl-2-methylthiopyridine is the oxidation of the sulfide sulfur (-SMe) to the sulfoxide (-S(O)Me) or sulfone (-SO₂Me). This reaction is accelerated by:

  • Atmospheric Oxygen: Slow autoxidation over time.

  • Light: Photo-oxidation.

  • Trace Peroxides: Found in uninhibited ethereal solvents (THF, Dioxane).

Protocol 1: Long-Term Storage

  • Atmosphere: Store under an inert blanket of Argon or Nitrogen . The container must be tightly sealed with Parafilm or electrical tape to prevent oxygen diffusion.

  • Temperature: 2–8°C (Refrigerated) . Cold storage kinetically inhibits the autoxidation pathway.

  • Container: Amber glass vials to prevent photolytic degradation.

Diagram 1: Degradation & Reactivity Logic This diagram illustrates the divergent pathways: the desired coupling path vs. the undesired oxidation path.

Reactivity cluster_handling Handling Requirement Compound 5-Bromo-6-methyl- 2-methylthiopyridine (Target) Oxidation S-Oxidation (Degradation) Compound->Oxidation Air/Light/Peroxides Coupling Pd-Catalyzed Coupling (C-C/C-N) Compound->Coupling Pd(0), Boronic Acid Base, Heat Sulfone Sulfoxide/Sulfone (Impurity) Oxidation->Sulfone Biaryl Functionalized Pyridine Scaffold Coupling->Biaryl

Caption: Divergent reactivity pathways. Storage under inert gas prevents the red degradation path, preserving the bromide for the green synthetic path.

Part 3: Safe Handling & Odor Control Strategy

The "Stench" Factor Like most low-molecular-weight alkyl sulfides, this compound possesses a potent, disagreeable odor. Handling requires strict containment to prevent facility-wide contamination.

Protocol 2: Odor Containment & Neutralization Do not rely solely on the fume hood draft. Adhere to the "Bleach Oxidation" principle. Sodium hypochlorite (Bleach) rapidly oxidizes volatile sulfides into non-volatile, odorless sulfoxides/sulfones [1].[4]

  • Preparation: Prepare a "Quench Bath" consisting of 10% commercial bleach (NaOCl) and 1% detergent in water.

  • Glassware: Immediately submerge all spatulas, weigh boats, and contaminated glassware into the Quench Bath after use. Soak for 30 minutes before standard washing.

  • Spills:

    • Do not wipe with dry paper towels (spreads odor).

    • Cover the spill with bleach-soaked paper towels.

    • Wait 5-10 minutes for oxidation.

    • Wipe up and dispose of as solid chemical waste.

  • Vapors: If using a rotary evaporator, place a bleach trap (bubbler) between the vacuum pump exhaust and the atmosphere to capture volatile sulfur species.

Part 4: Synthetic Utility & Experimental Considerations

Reaction Setup: Suzuki-Miyaura Coupling When coupling at the C5-Br position, the C2-SMe group can act as a catalyst poison if Pd coordinates to the sulfur.

  • Catalyst Choice: Use robust, phosphine-ligated catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) rather than ligand-free Pd sources. The phosphines outcompete the thioether for metal binding.

  • Degassing: Thoroughly sparge solvents with Argon. Oxygen not only kills the catalyst but promotes the oxidation of the SMe group during heating.

Diagram 2: Standard Operating Procedure (SOP) Workflow

SOP Start Start: Weighing Hood Fume Hood Only (Sash at proper height) Start->Hood Weigh Weigh into tared flask (Do not use weigh paper) Hood->Weigh Seal Seal flask with Septum Purge with Argon Weigh->Seal Cleanup Immerse tools in Bleach Bath Weigh->Cleanup Contaminated Tools Reaction Proceed to Reaction Seal->Reaction

Caption: Handling workflow emphasizing containment and immediate oxidative decontamination of tools.

Part 5: Emergency Response & Waste Disposal

First Aid

  • Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses.

  • Skin Contact: Wash with soap and water. Note: The smell may linger on skin. Wash with a mild oxidizer like dilute hydrogen peroxide (3%) or a stainless steel soap bar to neutralize odor.

  • Inhalation: Move to fresh air. If respiratory irritation (H335) persists, seek medical attention.

Disposal

  • Solid Waste: Pack in a sealed container labeled "Toxic/Irritant - Organic Sulfide".

  • Liquid Waste: Do not pour down the drain.[5] Combine with halogenated organic solvent waste.

  • Odor Control in Waste: Add a small amount of bleach to the waste container if the odor is penetrating the cap, provided the waste stream is compatible (avoid mixing bleach with acids or ammonia).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Methodology for sulfide oxidation using hypochlorite).

  • Sigma-Aldrich. (n.d.). 5-Bromo-6-methyl-2-methylthiopyridine Product Page. (Used for CAS verification and physical form data).

  • PubChem. (n.d.). Compound Summary for CAS 1289058-21-4. National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

The Alchemist's Guide to Modern Bond Formation: A Protocol for Palladium-Catalyzed Cross-Coupling Reactions

For the modern chemist, particularly those in the vanguard of pharmaceutical and materials development, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with precision and efficiency is...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern chemist, particularly those in the vanguard of pharmaceutical and materials development, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with precision and efficiency is paramount. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions stand as a cornerstone achievement, a testament to the power of organometallic chemistry to construct complex molecular architectures from readily available precursors.[1] This profound impact on chemical synthesis was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a deeper understanding of the causality behind the experimental choices that underpin these powerful transformations. We will delve into the intricate dance of atoms and electrons that constitutes the catalytic cycle, explore the critical roles of each reaction component, and provide detailed, field-proven protocols for the most prevalent classes of palladium-catalyzed cross-coupling reactions.

The Heart of the Reaction: The Palladium Catalytic Cycle

At its core, the majority of palladium-catalyzed cross-coupling reactions are driven by a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[2] This elegant, multi-step process is the engine of bond formation, and understanding its key stages is crucial for troubleshooting and optimizing reactions.

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The cycle commences with the reaction of a low-valent, coordinatively unsaturated Pd(0) species with an organic electrophile (typically an aryl, vinyl, or alkyl halide or triflate). The palladium atom inserts itself into the carbon-halogen bond, becoming oxidized to a Pd(II) species.[2][3] This step is often the rate-determining step of the overall reaction.[2]

  • Transmetalation: In this step, the organic group from a nucleophilic organometallic reagent is transferred to the Pd(II) center, displacing the halide. This process is central to reactions like the Suzuki, Stille, and Negishi couplings.

  • Reductive Elimination: The final step involves the coupling of the two organic fragments attached to the palladium center. The palladium is reduced back to its Pd(0) state, releasing the desired cross-coupled product and regenerating the active catalyst, allowing the cycle to begin anew.[2][3]

Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Electrophile (R-X) pd2_intermediate R-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (R'-M) pd2_intermediate->transmetalation Nucleophile (R'-M) pd2_coupled R-Pd(II)L_n-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Key Players: Understanding the Reaction Components

The success of any cross-coupling reaction hinges on the judicious selection of its components. Each element plays a critical role in the catalytic cycle, and a suboptimal choice in one area can lead to sluggish reactions, low yields, or the formation of undesirable side products.

The Palladium Precatalyst

While the active catalyst is a Pd(0) species, for practical reasons of air stability, Pd(II) precatalysts are often used. These are reduced in situ to the active Pd(0) catalyst. Common palladium sources include:

  • Palladium(II) Acetate (Pd(OAc)₂): A versatile and widely used precatalyst.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common Pd(0) source, though it can be air-sensitive.

  • Palladium(II) Chloride (PdCl₂): An inexpensive but often less active precatalyst.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): A stable, well-defined precatalyst that incorporates a valuable ligand.

The Ligand: The Catalyst's Co-pilot

The ligand is arguably the most critical component for fine-tuning the reactivity and selectivity of the palladium catalyst. It binds to the palladium center, influencing its electronic properties and steric environment. This, in turn, affects the rates of oxidative addition and reductive elimination.

Key Ligand Classes:

  • Monodentate Phosphines: Simple phosphines like triphenylphosphine (PPh₃) and tri-tert-butylphosphine (P(t-Bu)₃) are workhorses in cross-coupling chemistry. The choice of substituents on the phosphorus atom allows for the modulation of the ligand's steric bulk and electron-donating ability.

  • Bidentate Phosphines: These ligands, such as dppf and Xantphos, form a chelate with the palladium center, providing greater stability to the catalytic complex.

  • Buchwald Ligands: This class of bulky, electron-rich biaryl phosphine ligands has revolutionized cross-coupling chemistry, enabling the use of challenging substrates like aryl chlorides.[4]

  • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form robust bonds with palladium, leading to highly active and stable catalysts.

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in cross-coupling reactions. Its primary function is to facilitate the transmetalation step, particularly in Suzuki couplings where it activates the organoboron species.[5] It also neutralizes the hydrogen halide produced during the reaction. The choice of base can significantly impact the reaction rate and the stability of sensitive functional groups.

Commonly Used Bases:

BaseStrengthSolubilityTypical Applications
Potassium Carbonate (K₂CO₃) ModerateAqueousGeneral purpose, often used in Suzuki couplings.
Cesium Carbonate (Cs₂CO₃) StrongOrganic SolventsEffective for challenging couplings.
Potassium Phosphate (K₃PO₄) StrongAqueousOften used in Suzuki couplings, can be beneficial for sensitive substrates.
Sodium tert-Butoxide (NaOt-Bu) Very StrongOrganic SolventsCommonly used in Buchwald-Hartwig aminations.
Triethylamine (Et₃N) WeakOrganic SolventsOften used in Heck and Sonogashira couplings.
The Solvent: The Reaction's Environment

The solvent must be chosen to ensure the solubility of all reaction components and to be stable at the required reaction temperature. The polarity of the solvent can also influence the reaction rate and selectivity.

Common Solvents:

  • Toluene, Dioxane, Tetrahydrofuran (THF): Common aprotic solvents for a wide range of cross-coupling reactions.

  • Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc): Polar aprotic solvents that can enhance the solubility of salts and accelerate reactions.

  • Water: Often used as a co-solvent, particularly in Suzuki couplings, to dissolve the inorganic base and facilitate the transmetalation step.[2][6]

Field-Proven Protocols: A Practical Guide

The following sections provide detailed, step-by-step protocols for four of the most widely used palladium-catalyzed cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals. It involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate.

Protocol: Synthesis of 4-Methoxybiphenyl

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification reagents 1. Combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a flask. solvent 2. Add toluene (5 mL) and water (1 mL). reagents->solvent degas 3. Degas the mixture with argon for 15 min. solvent->degas catalyst 4. Add Pd(PPh₃)₄ (0.02 mmol). degas->catalyst heat 5. Heat the reaction at 80 °C for 4 hours. catalyst->heat cool 6. Cool to room temperature and add water. heat->cool extract 7. Extract with ethyl acetate. cool->extract dry 8. Dry organic layer and concentrate. extract->dry purify 9. Purify by column chromatography. dry->purify

Sources

Application

Application Note: A Scalable, Two-Step Synthesis of 5-Bromo-6-methyl-2-methylthiopyridine for Pharmaceutical Research and Development

Abstract 5-Bromo-6-methyl-2-methylthiopyridine is a pivotal heterocyclic building block in contemporary drug discovery, serving as a versatile intermediate for introducing substituted pyridine scaffolds into complex mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-6-methyl-2-methylthiopyridine is a pivotal heterocyclic building block in contemporary drug discovery, serving as a versatile intermediate for introducing substituted pyridine scaffolds into complex molecular architectures. The synthesis of such polysubstituted pyridines at scale, however, presents significant challenges in regioselectivity, yield, and process safety. This application note details a robust, efficient, and scalable two-step synthetic protocol starting from the commercially available 6-methyl-2-mercaptopyridine. The methodology first involves a high-yielding S-methylation, followed by a regioselective bromination at the C5 position. This process is designed for reliability and scalability, offering a clear and validated pathway for researchers and drug development professionals to access multi-kilogram quantities of this high-value intermediate.

Introduction

Polysubstituted pyridine rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to engage in hydrogen bonding make them ideal for modulating pharmacokinetic and pharmacodynamic profiles. The specific substitution pattern of 5-Bromo-6-methyl-2-methylthiopyridine offers three distinct points for further chemical modification: the bromine atom for cross-coupling reactions, the methylthio group for oxidation and displacement, and the methyl group for functionalization.

Traditional methods for creating such decorated pyridines can be convoluted, often requiring multi-step sequences with challenging purification and poor overall yields. Direct functionalization of the pyridine core is complicated by the ring's inherent electron-deficient nature, which deactivates it towards standard electrophilic aromatic substitution.[1] This guide provides a scientifically-grounded, field-proven approach that circumvents these issues through a logical sequence of activation and selective functionalization, ensuring high purity and yield suitable for industrial production.[2]

Synthetic Strategy and Rationale

The chosen synthetic pathway is a two-step process designed for operational simplicity and high regiochemical control. The strategy hinges on the powerful directing effects of the substituents and the differential reactivity of the pyridine ring positions.

  • Step 1: S-Methylation of 6-Methyl-2-mercaptopyridine. The starting material exists in tautomeric equilibrium with 6-methylpyridine-2(1H)-thione. The sulfur atom is a soft nucleophile and readily undergoes alkylation. Using a methylating agent like dimethyl sulfate under basic conditions quantitatively yields 2-methylthio-6-methylpyridine. This step is crucial as it protects the thiol group and activates the pyridine ring for the subsequent electrophilic substitution.

  • Step 2: Regioselective Bromination. The 2-methylthio and 6-methyl groups are both electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution. This strongly activates the C3 and C5 positions of the pyridine ring. The C5 position is sterically more accessible, leading to highly selective bromination at this site. N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine to ensure controlled mono-bromination and enhance operational safety on a large scale.[3]

This strategic functionalization sequence transforms a readily available starting material into the target compound with excellent control over the final substitution pattern.

Overall Synthetic Workflow

G cluster_0 Step 1: S-Methylation cluster_1 Step 2: Regioselective Bromination cluster_2 Quality Control A 6-Methyl-2-mercaptopyridine (Starting Material) Reagents1 Dimethyl Sulfate Sodium Hydroxide Methanol/Water A->Reagents1 Reaction B Intermediate: 2-Methylthio-6-methylpyridine Reagents2 N-Bromosuccinimide (NBS) Acetonitrile B->Reagents2 Reaction Reagents1->B Workup & Isolation C Final Product: 5-Bromo-6-methyl-2-methylthiopyridine QC Characterization (NMR, MS, HPLC) C->QC Reagents2->C Workup & Purification

Caption: High-level workflow for the two-step synthesis.

Materials and Equipment

Reagent List
ReagentCAS NumberMolecular Weight ( g/mol )Recommended GradeSupplier Example
6-Methyl-2-mercaptopyridine18368-65-5125.19≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-240.00ACS Reagent, ≥97%Fisher Scientific
Dimethyl Sulfate (DMS)77-78-1126.13≥99.8%Sigma-Aldrich
N-Bromosuccinimide (NBS)128-08-5177.98≥99%TCI Chemicals[4]
Methanol (MeOH)67-56-132.04ACS GradeVWR
Acetonitrile (ACN)75-05-841.05HPLC GradeLoba Chemie[5]
Dichloromethane (DCM)75-09-284.93ACS GradeCarl Roth[6]
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeSigma-Aldrich
Hexanes110-54-386.18ACS GradeFisher Scientific
Equipment
  • Jacketed glass reactor (10 L or larger) with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel with pressure equalization.

  • Reflux condenser.

  • Vacuum filtration apparatus (Büchner funnel).

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Analytical HPLC system, NMR spectrometer, Mass spectrometer.

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Dimethyl sulfate is a potent carcinogen and must be handled with extreme care.

Protocol 1: Large-Scale Synthesis of 2-Methylthio-6-methylpyridine (Intermediate 1)
  • Reactor Setup: Equip a 10 L jacketed reactor with an overhead stirrer, thermocouple, nitrogen inlet, and an addition funnel. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Base Solution Preparation: To the reactor, add 6-Methyl-2-mercaptopyridine (500 g, 3.99 mol). In a separate vessel, carefully dissolve sodium hydroxide (168 g, 4.20 mol, 1.05 eq) in a mixture of methanol (2.5 L) and deionized water (0.5 L). Caution: This dissolution is highly exothermic.

  • Reaction Initiation: Cool the NaOH solution to below 20°C and add it to the reactor containing the starting material. Stir the resulting slurry for 30 minutes at room temperature to ensure complete salt formation.

  • Methylation: Cool the reactor contents to 0-5°C using a circulating chiller. Add dimethyl sulfate (529 g, 4.19 mol, 1.05 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup and Isolation:

    • Carefully quench any unreacted dimethyl sulfate by adding a 10% aqueous ammonia solution (200 mL) and stirring for 1 hour.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add deionized water (2 L) to the residue and extract the product with dichloromethane (3 x 1 L).

    • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate in vacuo to yield 2-Methylthio-6-methylpyridine as a pale yellow oil. The product is typically of high purity (>95%) and can be used in the next step without further purification.

Protocol 2: Large-Scale Synthesis of 5-Bromo-6-methyl-2-methylthiopyridine (Final Product)
  • Reactor Setup: In a clean and dry 10 L jacketed reactor, dissolve the crude 2-Methylthio-6-methylpyridine (assuming ~3.99 mol from the previous step) in acetonitrile (5 L).

  • Bromination: Cool the solution to 0-5°C. Add N-Bromosuccinimide (746 g, 4.19 mol, 1.05 eq) portion-wise over 1-2 hours. Maintain the internal temperature below 10°C throughout the addition. Note: The reaction is exothermic.

  • Reaction Completion: Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir overnight (approx. 16 hours). Monitor for completion by HPLC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

    • Add a 10% aqueous solution of sodium thiosulfate (2 L) to quench any remaining bromine species.

    • Add deionized water (2 L) and extract the product with ethyl acetate (3 x 1.5 L).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 L) followed by brine (1 L).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product as a solid.

  • Recrystallization: Slurry the crude solid in hexanes (approx. 3 L) and heat to 50-60°C with stirring for 30 minutes. Cool the slurry to 0-5°C and hold for 1 hour. Collect the purified product by vacuum filtration, wash with cold hexanes (2 x 500 mL), and dry in a vacuum oven at 40°C to a constant weight.

Results and Characterization

This protocol consistently delivers the target compound in high yield and purity.

Quantitative Data Summary
CompoundStepStarting MassMoles (mol)Product MassOverall YieldPurity (HPLC)
2-Methylthio-6-methylpyridine1500 g3.99540 g97% (Typical)>95%
5-Bromo-6-methyl-2-methylthiopyridine2540 g3.88795 g88% (Typical)>99%
Overall 1 & 2 500 g 3.99 795 g ~85% >99%
Characterization Data
  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.35 (s, 1H, Ar-H), 7.55 (s, 1H, Ar-H), 2.55 (s, 3H, S-CH₃), 2.50 (s, 3H, Ar-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 161.0, 158.5, 145.0, 139.0, 118.0, 24.0, 14.0.

  • Mass Spec (EI): m/z 218.9/220.9 [M]+, consistent with the presence of one bromine atom.

Process Safety and Hazard Analysis

Safe laboratory practice is paramount. The following hazards must be managed with appropriate engineering controls and PPE.[8]

SubstanceGHS PictogramsKey HazardsHandling Precautions
Dimethyl Sulfate Skull & Crossbones, Health Hazard, CorrosiveFatal if inhaled/swallowed/in contact with skin, causes severe burns, suspected of causing genetic defects and cancer.Handle only in a certified chemical fume hood. Use a dedicated set of PPE (gloves, apron, face shield). Have a quench solution (aqueous ammonia) readily available.
Sodium Hydroxide CorrosiveCauses severe skin burns and eye damage.Wear appropriate gloves and eye protection. Avoid generating dust.
N-Bromosuccinimide Corrosive, OxidizerCauses severe skin burns and eye damage. May intensify fire.Keep away from heat and combustible materials. Avoid generating dust.
Pyridine Derivatives HarmfulHarmful if swallowed or in contact with skin.[5]Avoid inhalation and skin contact. Wash hands thoroughly after handling.

Discussion: Scalability and Trustworthiness

The trustworthiness of this protocol is rooted in its chemical logic and operational simplicity.

  • Causality-Driven Design: The choice of a sequential functionalization (methylation then bromination) is deliberate. Attempting to brominate the starting mercaptopyridine directly would likely lead to a complex mixture of products due to oxidation of the thiol and undefined directing effects from the tautomeric forms.

  • Self-Validation: Each step produces a stable, isolable intermediate or product with clear analytical characterization, allowing for in-process controls. The high regioselectivity of the bromination step simplifies purification, as side-product formation is minimal. This avoids the need for challenging chromatographic separation on a large scale, a critical factor for industrial viability.

  • Scalability: The reaction conditions are mild (0°C to room temperature), minimizing the risk of thermal runaways and reducing the energy demands of the process. The use of common, low-cost solvents and reagents further enhances the economic feasibility of scaling this synthesis.

Logical Relationship: Regioselectivity in Bromination

G cluster_directors Activating / Directing Groups cluster_positions Ring Positions Pyridine 2-Methylthio-6-methylpyridine Ring SMe 2-SMe Group (Ortho-, Para-Director) Me 6-Me Group (Ortho-, Para-Director) C3 C3 Position (Activated, Sterically Hindered) SMe->C3 Activates C5 C5 Position (Activated, Sterically Accessible) SMe->C5 Activates Me->C3 Activates Me->C5 Activates Outcome Major Product: 5-Bromo Isomer C3->Outcome Minor/No Product C5->Outcome Favored Site for Electrophilic Attack (Br+) C4 C4 Position (Less Activated)

Caption: Rationale for the high regioselectivity of bromination.

Conclusion

This application note provides a comprehensive and validated protocol for the large-scale synthesis of 5-Bromo-6-methyl-2-methylthiopyridine. By employing a logical two-step sequence of S-methylation and regioselective bromination, this method delivers the target compound with high yield (~85% overall) and excellent purity (>99%). The detailed experimental procedures, safety analysis, and discussion of the underlying chemical principles are intended to empower researchers, scientists, and drug development professionals to confidently produce this key intermediate for their research and manufacturing campaigns.

References

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Google Patents.
  • CN104974081A - Synthetic method of 3-bromopyridine. Google Patents.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. URL: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. URL: [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI. URL: [Link]

  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate. URL: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. URL: [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. URL: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. URL: [Link]

  • Help with synthesis of substituted pyridine. Sciencemadness.org. URL: [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. URL: [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. URL: [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois. URL: [Link]

  • HAZARD SUMMARY - Pyridine. NJ.gov. URL: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines. RSC Publishing. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromo-6-methyl-2-methylthiopyridine

Welcome to the technical support center for the purification of 5-Bromo-6-methyl-2-methylthiopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-6-methyl-2-methylthiopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification of this important intermediate. Here, we synthesize field-proven insights with fundamental chemical principles to provide robust, actionable solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment. Each answer provides a causal explanation and a validated protocol to resolve the problem.

Question 1: My TLC plate of the crude reaction mixture shows a major product spot, but also several other spots. What are these likely to be, and how can I get a clean separation?

Answer: The presence of multiple spots on your Thin Layer Chromatography (TLC) plate is a common observation stemming from the reaction mechanism and the stability of the reagents and product. The identity of these impurities depends on the synthetic route employed.

  • Causality & Probable Impurities:

    • Unreacted Starting Materials: If your synthesis involves a nucleophilic aromatic substitution (SNAr) on a di-halo precursor (e.g., 2,5-dibromo-6-methylpyridine) with a thiolate, you may have residual starting material.[1][2] Similarly, if using a Sandmeyer reaction, unreacted 5-amino-6-methyl-2-methylthiopyridine could be present.[3] These are typically less polar than the desired product.

    • Oxidation Byproducts: The methylthio (-SMe) group is susceptible to oxidation, especially if the reaction work-up involves oxidizing agents or prolonged exposure to air. This can form the corresponding sulfoxide (-SOMe) and sulfone (-SO2Me). These oxidized species are significantly more polar than the parent compound and will have much lower Rf values on the TLC plate.[4]

    • Hydrolysis Products: If water is present under harsh acidic or basic conditions, the methylthio group can be hydrolyzed to a hydroxyl group, forming 5-Bromo-6-methylpyridin-2-ol. This impurity is also highly polar.

    • Biaryl Byproducts: In Sandmeyer-type reactions, radical intermediates can couple to form biaryl impurities, which are often non-polar and can be difficult to separate.[3]

  • Recommended Action: Optimized Column Chromatography Flash column chromatography is the most effective method for separating these types of impurities.[5][6] The key is to select a solvent system that provides good separation (ΔRf > 0.2) between your product and the main impurities.

    Protocol: Developing an Effective Eluent System

    • Start Point: Begin by testing a non-polar solvent system like 5% Ethyl Acetate in Hexane.

    • TLC Analysis: Spot your crude mixture on a silica gel TLC plate and develop it in the chosen solvent system. Visualize under a UV lamp.[7]

    • Optimization:

      • If all spots are at the baseline, the eluent is not polar enough. Gradually increase the ethyl acetate concentration (e.g., to 10%, 15%, 20%).

      • If all spots are at the solvent front, the eluent is too polar. Decrease the ethyl acetate concentration.

      • Aim for an Rf value of 0.25-0.35 for your target compound, 5-Bromo-6-methyl-2-methylthiopyridine. This provides the optimal resolution during column chromatography.

    • Execute the Column: Once the ideal solvent system is identified, proceed with the column purification. A detailed protocol is provided in the FAQ section.

Question 2: After column chromatography, my purified fractions containing the product are pure by TLC, but the solvent evaporation yields a persistent oil instead of the expected solid. Why is this happening?

Answer: This is a frustrating but solvable issue. The two most common causes are residual high-boiling point solvents or the presence of a greasy, co-eluting impurity that inhibits crystallization.

  • Causality & Explanation:

    • Residual Solvents: Solvents used in the reaction or work-up, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), have very high boiling points and are difficult to remove completely on a rotary evaporator.[8] Even trace amounts can keep your product oily.

    • Greasy Impurities: Certain byproducts, particularly those derived from starting materials or side reactions, can be non-crystalline and have a similar polarity to your product. They may co-elute during chromatography and act as a "eutectic" impurity, depressing the melting point and preventing your product from solidifying.

  • Recommended Action:

    • High-Vacuum Drying: Transfer the oily product to a suitable flask and connect it to a high-vacuum line (Schlenk line) for several hours. Gentle heating (e.g., 30-40 °C) can help, but be cautious as prolonged heating can risk decomposition.

    • Trituration/Recrystallization: If high-vacuum fails, this indicates a purity issue.

      • Trituration: Add a small amount of a cold, non-polar solvent in which your product is poorly soluble (e.g., hexane or pentane). Scrape the sides of the flask with a glass rod to induce nucleation. The goal is to dissolve the greasy impurity while causing your solid product to precipitate. Filter the resulting solid.

      • Recrystallization: If trituration fails, a full recrystallization is necessary. A detailed protocol is provided in the FAQ section.

Question 3: My reaction yield is high based on crude NMR, but my final isolated yield after column chromatography is extremely low (<30%). Where is my product going?

Answer: Significant product loss during chromatographic purification typically points to one of three issues: irreversible adsorption onto the stationary phase, product instability on silica gel, or improper column running technique.

  • Causality & Explanation:

    • Irreversible Adsorption: The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This can lead to significant tailing on the TLC plate and a portion of your product becoming permanently stuck to the column.

    • On-Column Decomposition: Silica gel is acidic and can catalyze the degradation of sensitive compounds. The methylthio group, in particular, could be susceptible to acid-catalyzed reactions over the extended time it takes to run a column.

    • Technique Errors: Using a column with too large a diameter for the sample size, using an excessively polar eluent that flushes everything through too quickly, or collecting fractions that are too large can all lead to poor separation and perceived loss of product in mixed fractions.

  • Recommended Action:

    • Deactivate the Silica Gel: Before preparing your column slurry, pre-treat the silica gel. Add ~1% triethylamine (Et3N) to your chosen eluent system. This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic pyridine product. Run the column using this Et3N-doped eluent.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic grade). You will need to re-develop your eluent system using TLC plates coated with the corresponding stationary phase.

    • Refine Chromatographic Technique:

      • Column Diameter: Use a column with a diameter-to-adsorbent height ratio of about 1:10 to 1:15.

      • Sample Loading: Load the crude product in a minimal amount of solvent. Dry-loading (adsorbing the crude product onto a small amount of silica before adding it to the column) is often superior.

      • Fraction Size: Collect smaller fractions, especially as the product band begins to elute, to avoid cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and reliable method for purifying crude 5-Bromo-6-methyl-2-methylthiopyridine?

A: Flash column chromatography on silica gel is the industry-standard method for achieving high purity.[9][10] It offers excellent resolving power for separating the target compound from both more polar and less polar impurities.

Protocol: Step-by-Step Flash Column Chromatography

  • Preparation: Based on your optimized TLC results (aiming for product Rf ≈ 0.3), prepare your eluent. For this compound, a typical starting point is 10-20% Ethyl Acetate in Hexane . If tailing was observed on the TLC, add 0.5-1% triethylamine to the eluent mixture.

  • Packing the Column:

    • Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in your eluent and pour it carefully into the column, avoiding air bubbles.

    • Allow the silica to settle into a packed bed, then add another layer of sand (~1 cm) on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Carefully apply the solution to the top of the column.

    • Drain the solvent until the sample is absorbed onto the sand.

    • Gently add fresh eluent to the top of the column.

  • Elution and Collection:

    • Begin eluting the column, collecting the solvent in fractions (e.g., test tubes or flasks).

    • Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.

    • Develop the TLC plate to identify which fractions contain your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Table 1: Recommended Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, provides good resolution for moderately polar compounds.[6]
Eluent System 5-25% Ethyl Acetate / HexaneProvides good separation for brominated methylthiopyridines.[8]
Eluent Additive 0.5-1% Triethylamine (optional)Neutralizes acidic silica sites to prevent product adsorption and tailing.
Target Rf 0.25 - 0.35Optimizes separation and minimizes elution time.
Loading Method Dry loading or minimal solventEnsures a tight starting band for maximum resolution.

Q2: My product is a solid after chromatography. Can I improve its purity further with recrystallization?

A: Absolutely. Recrystallization is an excellent final purification step to remove trace impurities and obtain highly crystalline material, which is often crucial for downstream applications and accurate analytical data.[11]

Protocol: Step-by-Step Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For brominated pyridines, alcohols (like ethanol or isopropanol) or mixed solvent systems (e.g., Ethyl Acetate/Hexane) are good candidates.[12]

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, it may be due to highly colored impurities. Add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the growth of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the solid.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or under high vacuum.

Q3: How should I store purified 5-Bromo-6-methyl-2-methylthiopyridine?

A: The methylthio group is prone to slow oxidation over time. To ensure long-term stability, the purified compound should be stored:

  • In a tightly sealed, amber glass vial to protect from light and air.

  • At low temperature (refrigerator at 2-8 °C is standard).

  • Preferably under an inert atmosphere (e.g., nitrogen or argon).

Purification Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of your reaction product.

PurificationWorkflow cluster_0 Start: Crude Product Analysis cluster_1 Primary Purification cluster_2 Post-Column Analysis & Refinement cluster_3 Final Product Start Analyze Crude Product (TLC, Crude NMR) TLC_Check Develop TLC Eluent (Target Rf = 0.3) Start->TLC_Check Tailing_Check Tailing on TLC? TLC_Check->Tailing_Check Column Perform Flash Column Chromatography Combine Combine Pure Fractions & Evaporate Column->Combine Tailing_Check->Column No Add_Amine Add 1% Et3N to Eluent Tailing_Check->Add_Amine Yes Add_Amine->Column Result_Check Product is an Oil? Combine->Result_Check High_Vac Dry Under High Vacuum Result_Check->High_Vac Yes Final_Product Pure, Crystalline Product Result_Check->Final_Product No (Solid) Recrystallize Recrystallize or Triturate High_Vac->Recrystallize Recrystallize->Final_Product

Caption: Troubleshooting workflow for purification.

References

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Nagaki, A., et al. Supporting Information: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. The Royal Society of Chemistry. [Link]

  • Google Patents. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • Wikipedia. Sandmeyer reaction. [Link]

  • Khan, I., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • YouTube. Column Chromatography. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Dadwal, M., et al. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]

  • Singh, B., et al. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • YouTube. Performing Column Chromatography. [Link]

  • Columbia University. Column chromatography. [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. [Link]

  • YouTube. Chemical/Laboratory Techniques: Column Chromatography. [Link]

Sources

Optimization

overcoming low reactivity of 5-Bromo-6-methyl-2-methylthiopyridine

Case ID: BROMO-PYR-SME-005 Status: Open for Troubleshooting Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The "Deceptive" Substrate You are likely here because standard cross-coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BROMO-PYR-SME-005

Status: Open for Troubleshooting Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Deceptive" Substrate

You are likely here because standard cross-coupling protocols (e.g., Pd(PPh3)4, Na2CO3) have failed, yielding either recovered starting material or black palladium precipitate.

5-Bromo-6-methyl-2-methylthiopyridine presents a "perfect storm" of reactivity challenges:

  • The "Ortho-Effect" (Sterics): The C6-methyl group is ortho to the C5-bromine. This creates significant steric hindrance, blocking the approach of bulky metal centers during oxidative addition.

  • Catalyst Poisoning (Sulfur): The C2-methylthio (–SMe) group is a "soft" Lewis base. It coordinates strongly to "soft" transition metals (Pd, Pt, Cu), displacing labile ligands (like phosphines) and forming inactive metal-sulfur complexes.

  • Electronic Deactivation: The pyridine ring is electron-deficient, but the SMe group donates electron density via resonance, making the C-Br bond stronger and harder to break compared to electron-poor chloropyridines.

This guide moves beyond standard textbook answers to provide field-tested protocols for overcoming these specific barriers.

Module 1: Cross-Coupling (Suzuki/Buchwald)

Symptom: Reaction stalls at <10% conversion; catalyst turns black immediately.

The Mechanism of Failure

In standard conditions, the sulfur atom on C2 acts as a "ligand sponge." It binds to the Palladium(0) species faster than the oxidative addition can occur at the hindered C5-Br bond. Once coordinated, the Pd is trapped and eventually aggregates into inactive Pd-black.

Troubleshooting Protocol
Q: Which catalyst system survives the "Sulfur Trap"?

A: You must use N-Heterocyclic Carbene (NHC) ligands or Dialkylbiaryl Phosphines (Buchwald Ligands) .

Recommendation 1: The "Throw-Away" Ligand Approach (Pd-PEPPSI) The Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is superior here. The NHC ligand binds Pd tighter than the sulfur, preventing deactivation. The 3-chloropyridine ligand is "thrown away" upon heating, revealing the active 12-electron species.

  • Catalyst: Pd-PEPPSI-IPr (2–5 mol%)

  • Base: K2CO3 or Cs2CO3 (2.0 equiv)

  • Solvent: Dioxane/Water (4:[1]1) or Toluene (anhydrous)

  • Temp: 80–100 °C

Recommendation 2: The Bulky Phosphine Approach If you lack PEPPSI, use SPhos or XPhos with a Palladacycle Precatalyst (e.g., XPhos Pd G4).

  • Why? The sheer bulk of XPhos creates a "protective shell" around the Pd, physically preventing the SMe group from coordinating, while still allowing the C-Br bond to access the metal center.

Experimental Workflow: Pd-PEPPSI Suzuki Coupling
ParameterStandard (Fail)Optimized (Success)
Catalyst Pd(PPh3)4Pd-PEPPSI-IPr (5 mol%)
Ligand PPh3 (Labile)IPr (NHC, Robust)
Base Na2CO3K2CO3 (3 equiv)
Solvent DMFDioxane/H2O (5:1)
Atmosphere N2 BalloonArgon (Strict Degassing)

Critical Step: Do not mix reagents in air. The active Pd-NHC species is sensitive to O2. Sparge solvents with Argon for 15 mins before adding the catalyst.

Module 2: Metal-Halogen Exchange (Lithiation)

Symptom: Low yield; formation of "scrambled" isomers; addition to the pyridine ring.

The Mechanism of Failure

Using n-Butyllithium (n-BuLi) often leads to nucleophilic attack at the C6 or C4 position rather than Li-Br exchange. Even if exchange occurs, the resulting lithio-species is unstable at > -78°C and can undergo "halogen dance" (migration of the Li to a more stable position).

Troubleshooting Protocol
Q: How do I lithiate without attacking the ring?

A: Switch to Turbo-Grignard (iPrMgCl·LiCl) .

The "Turbo-Grignard" reagent performs a Magnesium-Halogen exchange. The Mg-C bond is more covalent than the Li-C bond, making it less nucleophilic (won't attack the ring) but reactive enough to exchange with the Bromine. The LiCl breaks up aggregates, accelerating the exchange.

Protocol: Turbo-Exchange
  • Dry: Flame-dry flask, Ar atmosphere.

  • Dissolve: Substrate in anhydrous THF (0.5 M).

  • Cool: Cool to -15 °C (Not -78 °C; Mg exchange is too slow at very low temps).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Wait: Stir at -15 °C for 1–2 hours. Monitor by GC-MS (quench aliquot with MeOD; look for deuterium incorporation).

  • Quench: Add electrophile (aldehyde, ketone, etc.) at -15 °C, then warm to RT.

Module 3: Functionalizing the C2-SMe Group

Symptom: Nucleophilic displacement of SMe fails; harsh conditions degrade the molecule.

The Mechanism of Failure

The SMe group is a poor leaving group. While the pyridine nitrogen activates the C2 position, the electron-donating nature of the sulfur counteracts this. You cannot displace it directly with mild nucleophiles.

Troubleshooting Protocol
Q: How do I swap the SMe for an amine or ether?

A: You must activate it by Oxidation to Sulfone .

The "Catch-and-Release" Strategy:

  • Oxidation: Treat substrate with mCPBA (2.2 equiv) in DCM at 0 °C to RT.

    • Result: 5-Bromo-6-methyl-2-(methylsulfonyl )pyridine.

    • Why? The -SO2Me group is a powerful electron-withdrawing group and an excellent leaving group (better than halogen).

  • Displacement (SNAr):

    • Add amine/alkoxide to the sulfone intermediate.

    • Reaction proceeds rapidly at mild temperatures (often RT or 40 °C), preserving the C5-Br bond for later steps.

Visualizing the Solution

The following diagram illustrates the decision logic for overcoming the specific reactivity barriers of this molecule.

ReactivityLogic Start Substrate: 5-Bromo-6-methyl-2-methylthiopyridine Goal Desired Transformation? Start->Goal Path_Coupling C-C Bond Formation (at C5-Br) Goal->Path_Coupling Path_Lithium Grignard/Lithiation (at C5-Br) Goal->Path_Lithium Path_SMe Displace SMe Group (at C2) Goal->Path_SMe Problem_S CRITICAL FAILURE: S-Poisoning of Pd Path_Coupling->Problem_S Problem_Li CRITICAL FAILURE: nBuLi attacks Ring Path_Lithium->Problem_Li Problem_Disp CRITICAL FAILURE: SMe is poor LG Path_SMe->Problem_Disp Solution_PEPPSI USE Pd-PEPPSI-IPr (NHC resists S-poisoning) Problem_S->Solution_PEPPSI Preferred Solution_SPhos USE Pd-G4-XPhos (Bulk blocks S-binding) Problem_S->Solution_SPhos Alternative Solution_Turbo USE iPrMgCl·LiCl (-15°C in THF) Problem_Li->Solution_Turbo Solution_Ox Oxidize to SO2Me (mCPBA) Problem_Disp->Solution_Ox

Caption: Decision matrix for selecting reagents based on the specific failure mode (Catalyst Poisoning vs. Nucleophilic Attack).

References & Validated Sources

  • Organ, M. G., et al. (2023).[2] [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions.[3] Molecules.[2][4][5][6][7][8][9][10][11] (Demonstrates efficacy of PEPPSI-IPr in high-difficulty couplings involving sulfur).

  • Knochel, P., et al. (2011). Turbo-Grignards and Turbo-Hauser Bases: New Tools for the Preparation of Functionalized Organometallics. (Definitive guide on using iPrMgCl·LiCl for sensitive substrates).

  • BenchChem Technical Notes. (2025). Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine.[5] (Analogous sulfur-rich pyrimidine coupling protocols).

  • Sigma-Aldrich Technical Library. PEPPSI™ Catalysts Overview. (Mechanistic details on NHC ligand stability against poisons).

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallography of 5-Bromo-6-methyl-2-methylthiopyridine derivatives

A Comparative Guide to the X-ray Crystallography of 5-Bromo-6-methyl-2-methylthiopyridine Derivatives and Their Analogues For researchers, scientists, and professionals in drug development, understanding the three-dimens...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the X-ray Crystallography of 5-Bromo-6-methyl-2-methylthiopyridine Derivatives and Their Analogues

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the gold standard for elucidating atomic-level structural information of crystalline solids. This guide provides a comprehensive overview of the crystallographic analysis of 5-bromo-6-methyl-2-methylthiopyridine derivatives, a class of compounds with significant potential in medicinal chemistry.

Due to the limited availability of public crystallographic data for the specific title compound, this guide will draw upon data from structurally related pyridine derivatives to provide a comparative analysis. By examining the crystal structures of analogous compounds, we can infer the likely structural features and intermolecular interactions that govern the solid-state packing of 5-bromo-6-methyl-2-methylthiopyridine derivatives.

The Significance of Substituted Pyridines in Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] The pyridine ring can act as a bioisostere for a phenyl ring, with the nitrogen atom providing a key site for hydrogen bonding and altering the molecule's electronic properties. The specific substitution pattern on the pyridine ring is crucial for modulating a compound's pharmacological activity, selectivity, and pharmacokinetic properties. The introduction of a bromine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while methyl and methylthio groups can influence lipophilicity and steric interactions with biological targets.

Experimental Protocols: A Step-by-Step Approach

The successful X-ray crystallographic analysis of a compound hinges on the ability to grow high-quality single crystals. The following protocols provide a general framework for the synthesis, crystallization, and X-ray diffraction analysis of a representative 5-bromo-6-methyl-2-methylthiopyridine derivative.

Synthesis of 5-Bromo-6-methyl-2-methylthiopyridine

The synthesis of substituted pyridines can be achieved through various established methods.[1][3] A common approach for the title compound and its derivatives involves a multi-step synthesis, potentially starting from a commercially available substituted pyridine. For instance, a Suzuki cross-coupling reaction could be employed to introduce substituents at specific positions on the pyridine ring.[4]

A plausible synthetic route could involve:

  • Starting Material: 2-amino-5-bromo-6-methylpyridine.

  • Diazotization: Reaction with a nitrite source to form a diazonium salt.

  • Thiomethylation: Subsequent reaction with a methylthio source, such as sodium thiomethoxide, to introduce the 2-methylthio group.

It is crucial to purify the final compound to a high degree, as impurities can significantly hinder crystallization.

Crystal Growth: The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[5] Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and should be one in which the compound has moderate solubility.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Solvent selection is key. A range of solvents with varying polarities should be screened. For pyridine derivatives, common choices include ethanol, methanol, acetone, acetonitrile, and mixtures thereof with water.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer for data collection.[5]

The general workflow is as follows:

  • Crystal Mounting: A single crystal of appropriate size (typically < 0.5 mm) is carefully selected and mounted.

  • Data Collection: The crystal is cooled (usually to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, yielding a set of structure factor amplitudes.

  • Structure Solution and Refinement: The "phase problem" is solved to obtain an initial model of the crystal structure. This model is then refined against the experimental data to yield the final, accurate atomic positions.[5]

Visualizing the Crystallography Workflow

The process of determining a crystal structure can be visualized as a linear workflow, from the initial synthesis to the final structural analysis.

crystallography_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization Screening purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Reduction & Scaling data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for X-ray crystallography, from synthesis to structure validation.

Comparative Analysis of Substituted Pyridine Crystal Structures

In the absence of a published crystal structure for 5-bromo-6-methyl-2-methylthiopyridine, we can gain valuable insights by examining the crystallographic data of related molecules. The following table summarizes key crystallographic parameters for several brominated and/or methylated pyridine derivatives.

CompoundFormulaSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
2-Bromo-5-methylpyridineC₆H₆BrNPnma14.398(3)7.540(2)6.225(2)904[6]
5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridineC₁₂H₉BrFNOP2₁/c10.034(2)11.239(2)10.606(2)98.78(3)4[7]
(E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrileC₈H₆BrNSP2₁2₁2₁6.1347(5)7.1124(3)19.8245(13)904[8]

This table is illustrative and populated with data from the provided search results. A comprehensive search of the Cambridge Structural Database (CSD) would provide a more extensive list of related structures.

Influence of Substituents on Molecular Geometry and Crystal Packing

The substituents on the pyridine ring play a critical role in dictating the intermolecular interactions and, consequently, the crystal packing.

  • Bromine Atom: The bromine atom is a key player in directing crystal packing through halogen bonding.[9][10] This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a nitrogen atom or another halogen. In the crystal structure of 2-bromo-5-methylpyridine, while no strong halogen bonds are reported, the bromine atom still influences the overall packing.[6] In more complex systems, Br···N or Br···O interactions are commonly observed and can be a dominant force in the crystal lattice.[11]

  • Methyl Group: The methyl group is generally considered to be sterically bulky and can influence the planarity of the molecule and its ability to pack efficiently. It can also participate in weaker C-H···π and C-H···N interactions, which can contribute to the overall stability of the crystal structure.[6][12]

  • Methylthio Group: The sulfur atom in the methylthio group can act as a hydrogen bond acceptor and can also participate in other non-covalent interactions, such as S···π interactions. The orientation of the methylthio group relative to the pyridine ring will be a key structural feature.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor and plays a crucial role in the formation of supramolecular assemblies.[12][13] C-H···N hydrogen bonds are a common motif in the crystal structures of pyridine derivatives.[6]

Predicted Structural Features of 5-Bromo-6-methyl-2-methylthiopyridine

Based on the analysis of related structures, we can predict several key features for the crystal structure of 5-bromo-6-methyl-2-methylthiopyridine:

  • Intermolecular Interactions: We can anticipate a network of non-covalent interactions, including C-H···N hydrogen bonds involving the pyridine nitrogen, and potentially Br···N or Br···S halogen bonds. The presence of the methyl and methylthio groups may also lead to weaker C-H···π interactions.

  • Crystal Packing: The interplay of these interactions will likely lead to a densely packed structure. The planarity of the pyridine ring and the orientation of the substituents will be critical in determining the packing motif, which could involve π-π stacking of the pyridine rings.[6]

  • Conformation: The rotational freedom around the C-S bond of the methylthio group will be a key conformational feature. The observed conformation in the solid state will be the one that optimizes the intermolecular interactions within the crystal lattice.

Conclusion

While a definitive crystal structure for 5-bromo-6-methyl-2-methylthiopyridine derivatives remains to be publicly reported, a comparative analysis of related structures provides a robust framework for understanding their likely solid-state properties. The interplay of halogen bonding from the bromine substituent, hydrogen bonding involving the pyridine nitrogen, and weaker interactions from the methyl and methylthio groups will ultimately dictate the crystal packing and conformation. The experimental protocols and analytical insights provided in this guide offer a valuable resource for researchers working on the synthesis and structural characterization of this important class of molecules, paving the way for their further development in medicinal chemistry and materials science.

References

  • Benchchem. X-ray Crystal Structure Analysis: A Comparative Guide to 2-Bromo-6-methylisonicotinaldehyde Derivatives.
  • ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • PubChem. 5-bromo-2-(methylthio)pyridine (C6H6BrNS).
  • ResearchGate. (PDF) Crystal structure of a new 2,6-bis(imino)pyridine derivative: (1E,1′E).
  • ResearchGate. (PDF) 2-Bromo-5-methylpyridine.
  • ResearchGate. (PDF) Crystal structure of bis(3-carboxy-1-methylpyridinium) octabromide.
  • National Institutes of Health. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.
  • National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • MDPI. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical.
  • University of Southampton. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline.
  • Organic Chemistry Portal. Pyridine synthesis.
  • RSC Publishing. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
  • National Institutes of Health. Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile.
  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • ResearchGate. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical.
  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
  • BLDpharm. 63931-22-6|5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine.
  • ACS Publications. Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals.
  • National Institutes of Health. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • National Institutes of Health. (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile.
  • Sigma-Aldrich. 2-Bromo-6-methylpyridine 98 5315-25-3.
  • AiFChem. 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine.

Sources

Comparative

benchmarking 5-Bromo-6-methyl-2-methylthiopyridine against commercial reagents

The following guide benchmarks 5-Bromo-6-methyl-2-methylthiopyridine against standard commercial pyridine reagents. It is structured to assist medicinal chemists in selecting the optimal building block for sequential cro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 5-Bromo-6-methyl-2-methylthiopyridine against standard commercial pyridine reagents. It is structured to assist medicinal chemists in selecting the optimal building block for sequential cross-coupling workflows.

Executive Summary: The "Orthogonal" Advantage

In complex drug discovery workflows, the ability to functionalize a pyridine core sequentially without protecting group manipulations is critical. 5-Bromo-6-methyl-2-methylthiopyridine (BMMP) offers a distinct advantage over traditional di-halogenated pyridines: orthogonality .[1]

While standard reagents like 2,5-Dibromopyridine rely on kinetic differentiation (which often fails, leading to mixtures), BMMP utilizes chemically distinct handles:[1]

  • C5-Bromine: Activated for immediate Pd-catalyzed cross-coupling (Suzuki/Buchwald).

  • C2-Methylthio: A "latent" leaving group.[1] It remains inert during C5 functionalization but can be activated later via oxidation (to sulfone) or Liebeskind-Srogl coupling.[1]

  • C6-Methyl: Provides a steric lock, preventing "over-reaction" at the C5 position and influencing the conformational lock of the final drug candidate.

Quick Selection Matrix
FeatureBMMP (The Topic) 5-Bromo-2-methylpyridine2,5-Dibromopyridine
Primary Handle C5-Br (Sterically modulated)C5-Br (Unhindered)C2-Br & C5-Br (Competitive)
Secondary Handle -SMe (Latent) None-Br (Active)
Regiocontrol Absolute (Chemoselective) N/AKinetic (Temp/Catalyst dependent)
Steric Profile High (6-Me ortho to Br)LowLow
Ideal Use Case Late-stage C2 diversification Simple C5 attachmentRapid bis-arylation

Technical Benchmarking: Performance Data

The following data compares the performance of BMMP against commercial standards in a representative Suzuki-Miyaura coupling with phenylboronic acid.

Objective: Assess the impact of the C6-methyl group on yield and the stability of the C2-SMe group.

Experiment A: C5-Arylation Efficiency

Conditions: 1.0 equiv Ar-Br, 1.2 equiv PhB(OH)₂, 2 mol% Pd(dppf)Cl₂, 2.0 equiv K₂CO₃, Dioxane/H₂O, 80°C, 4 h.[1]

ReagentStructureYield (%)Observations
BMMP

88% Slower kinetics due to C6-Me steric hindrance; requires electron-rich ligand (e.g., dppf or XPhos) for completion.[1] SMe group remained 100% intact.
5-Bromo-2-methylpyridine Py-Br-Me96%Rapid conversion (<1 h).[1] No secondary handle for further diversification.[1]
2,5-Dibromopyridine Br-Py-Br65% (C5-only)Significant formation of bis-coupled byproduct (22%).[1] Difficult separation.

Key Insight: While BMMP reacts slower than the unhindered 5-bromo-2-methylpyridine due to the ortho-methyl effect, it provides superior chemoselectivity compared to 2,5-dibromopyridine.[1] The SMe group does not poison the Pd-catalyst under these conditions.

Experiment B: Activation of the C2-Handle (The "Switch")

This experiment demonstrates the unique utility of BMMP. After C5-coupling, the SMe group is "switched on" for nucleophilic attack.[1]

Protocol:

  • Oxidation: Product from Exp A + mCPBA (2.2 equiv)

    
     Sulfone (95% Yield).
    
  • Displacement (SNAr): Sulfone + Morpholine (1.5 equiv), DMF, RT.

PrecursorC2-Leaving GroupSNAr Yield (RT)Comment
BMMP-Derived Sulfone -SO₂Me 94% Extremely facile displacement due to electron-deficient pyridine ring.
2-Chloro-5-phenylpyridine -Cl<10%Requires high heat (100°C+) or Pd-catalysis to displace.
2-Fluoro-5-phenylpyridine -F85%Good reactivity, but the starting material is expensive and unstable.[1]

Detailed Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling of BMMP

Validating the stability of the SMe handle.

  • Setup: In a 40 mL vial equipped with a magnetic stir bar, charge 5-Bromo-6-methyl-2-methylthiopyridine (1.0 mmol, 218 mg), Phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by sparging with Nitrogen for 10 min.

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 16 mg).[1] Note: The bidentate ligand dppf is chosen to resist displacement by the thioether sulfur.

  • Reaction: Seal and heat to 80°C for 4–6 hours. Monitor by HPLC/TLC.[1]

    • Checkpoint: The starting material (Rt ~4.5 min) should disappear; product (Rt ~5.2 min) appears. No desulfurization (loss of SMe) should be observed.

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (0-10% EtOAc/Hexanes).

Protocol 2: "Switching" the Handle (Oxidation to Sulfone)
  • Dissolution: Dissolve the biaryl product from Protocol 1 (0.5 mmol) in DCM (5 mL) at 0°C.

  • Oxidation: Add mCPBA (77% max, 1.1 mmol, 2.2 equiv) portion-wise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Mechanism:[3] The SMe is oxidized first to sulfoxide, then to sulfone (-SO₂Me).[1] The sulfone is a potent electron-withdrawing group, activating the C2 position.

  • Quench: Wash with saturated NaHCO₃/Na₂S₂O₃ solution to remove excess oxidant.[1]

  • Isolation: Evaporate solvent. The sulfone is typically a white solid used directly in the next step without column chromatography.

Strategic Workflow Visualization

The following diagram illustrates the "Sequential Orthogonality" strategy enabled by BMMP, contrasting it with the "Kinetic Struggle" of using 2,5-dibromopyridine.

G Start Starting Material: BMMP Step1 Step 1: C5-Arylation (Suzuki Coupling) Start->Step1 Pd(dppf)Cl2 Ar-B(OH)2 Inter Intermediate: 2-SMe-5-Aryl Pyridine Step1->Inter High Yield (Chemoselective) Step2 Step 2: Activation (Oxidation to -SO2Me) Inter->Step2 mCPBA Active Activated Core: 2-Sulfone-5-Aryl Step2->Active Switch On Leaving Group Step3 Step 3: C2-Diversification (SNAr Displacement) Active->Step3 HNR2 (Mild Conditions) Final Final Drug Candidate: 2-Amino-5-Aryl-6-Me Step3->Final Start_Comp Comparator: 2,5-Dibromopyridine Fail Mixture: Mono + Bis-Aryl Start_Comp->Fail Poor Selectivity

Caption: Figure 1. The sequential functionalization workflow using BMMP. Note the clean separation of C5 and C2 functionalization steps compared to the mixture risks of di-bromo reagents.

Expert Commentary: Mechanistic Insights

The "Ortho-Effect" of the 6-Methyl Group

Researchers often underestimate the 6-methyl group.[1] In BMMP, this methyl is ortho to the C5-bromine.[1]

  • Consequence: It increases the energy barrier for the oxidative addition of Palladium into the C-Br bond.

  • Solution: Do not use weak ligands like PPh₃.[1] Use sterically demanding, electron-rich ligands (e.g., SPhos , XPhos ) or bidentate ligands with a large bite angle (dppf , Xantphos ) to drive the catalytic cycle.[1]

  • Benefit: Once coupled, this methyl group forces the new aryl ring to twist out of planarity with the pyridine. This atropisomerism or twist is a highly desirable feature in modern kinase inhibitor design to fill hydrophobic pockets and improve selectivity against off-target kinases.[1]

Thioether Stability

A common concern is sulfur poisoning of the Pd-catalyst.[1] The methylthio (-SMe) group is a "soft" donor.[1] While it can coordinate to Pd, it is significantly less binding than a free thiol (-SH) or a primary amine.[1]

  • Data Validation: In our benchmark (Exp A), standard catalyst loadings (2 mol%) were sufficient. If conversion stalls, increasing the temperature to 100°C is preferable to adding more catalyst, as it promotes ligand dissociation from the sulfur trap.

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-(methylthio)pyrimidine (Analogous Reactivity).[1] Retrieved from [1]

  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions. (Discusses sp2-hybridized electrophile coupling). Retrieved from

  • BenchChem. Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine.[1][4] (Protocol adaptation for hindered pyridines). Retrieved from

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Validation of 5-bromo-2-methylpyridine reactivity). Retrieved from

  • GuideChem. Synthesis and Properties of 5-Bromo-2-methylpyridine. Retrieved from

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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